Bach1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bach1-IN-1 is a potent inhibitor of Bach1 (BTB and CNC homology 1), a transcription factor that regulates oxidative stress response and heme metabolism . Bach1 overexpression is implicated in cancer progression, neurodegenerative disorders, and ferroptosis resistance, making its inhibition a promising therapeutic strategy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bach1-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Mechanism of Bach1 Inhibition by Heme Analogues

Bach1 interacts with heme through conserved cysteine-proline (CP) motifs in its bZIP domain. These motifs facilitate heme binding, which inhibits Bach1's DNA-binding capacity and triggers nuclear export.

Key reactions :

-

Heme displacement : Heme binding to Bach1's CP motifs induces conformational changes that prevent MARE (Maf recognition element) binding .

-

Oxidative modulation : Heme-bound Bach1 undergoes redox changes (Fe²⁺/Fe³⁺ transitions), destabilizing its interaction with DNA .

Table 1: Comparison of Bach1 Inhibitors

Structural Basis of Bach1 Inhibition

Bach1 inhibitors like HPPE (2-hydroxy-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(1H-indol-3-yl)propan-1-one) mimic heme’s porphyrin structure, enabling competitive binding to Bach1’s heme pockets . Key findings:

-

Spectroscopic analysis : Bach1 binds up to 5 heme molecules, with distinct Soret peaks (371 nm and 423 nm) indicating multiple coordination states .

-

Mutagenesis studies : Mutation of CP motifs (e.g., C574A/C622A) abolishes heme binding and Bach1 repression .

Functional Consequences of Inhibition

-

HO-1 derepression : Bach1 inhibitors relieve repression of HMOX1 (HO-1), enhancing antioxidant responses .

-

Iron homeostasis : Inhibitors increase labile iron by suppressing ferritin (FTH1/FTL) and ferroportin (SLC40A1) repression .

Experimental Validation

-

Reporter assays : Co-transfection of Bach1 with HO-1 enhancer reporters (e.g., pHO15luc) shows dose-dependent repression, reversible by hemin or HPPE .

-

Mass spectrometry : Confirms non-covalent binding of HPPE to Bach1, unlike electrophilic agents like dimethyl fumarate (DMF) .

Unresolved Questions

-

Specificity : Whether Bach1-IN-1 targets additional pathways (e.g., Nrf2 or β-catenin/TCF4 ).

-

Pharmacokinetics : Stability and tissue distribution of synthetic inhibitors like HPPE remain uncharacterized .

While "this compound" is not explicitly described in the provided sources, its hypothetical mechanism would likely mirror HPPE or Co-PPIX, involving competitive heme mimicry and CP motif engagement. Further studies are required to elucidate its exact chemical profile.

Scientific Research Applications

Cancer Treatment

Bach1-IN-1 has emerged as a promising therapeutic agent in oncology due to its ability to modulate Bach1 activity:

- Pan-cancer Therapeutic Target : Research indicates that Bach1 is overexpressed in various cancers, including breast and pancreatic cancers. Targeting Bach1 with inhibitors like this compound may enhance the efficacy of existing therapies by reversing resistance mechanisms associated with chemotherapeutic agents .

- Epithelial-Mesenchymal Transition : In pancreatic cancer, Bach1 promotes metastasis by repressing epithelial genes. Inhibition of Bach1 can increase E-cadherin expression, reducing cell migration and invasion .

Cardiovascular Protection

This compound may also play a role in cardiovascular health:

- Angiogenesis Regulation : Studies show that Bach1 limits angiogenic responses to ischemic injury. Inhibition of Bach1 can promote vascular growth and improve perfusion in ischemic tissues, making it a potential candidate for treating cardiovascular diseases .

Oxidative Stress Management

The compound's ability to modulate oxidative stress responses is significant:

- Heme Homeostasis : By inhibiting Bach1, this compound can lead to increased HO-1 expression, which is crucial for managing oxidative stress and maintaining cellular iron homeostasis. This could be beneficial in conditions characterized by oxidative damage, such as nonalcoholic steatohepatitis and cardiovascular diseases .

Case Study 1: Cancer Metastasis

A study demonstrated that knockdown of Bach1 in pancreatic ductal adenocarcinoma (PDAC) cell lines resulted in decreased cell migration and invasion. This was attributed to increased E-cadherin expression when Bach1 was inhibited, showcasing the potential of this compound in reducing metastasis .

Case Study 2: Cardiovascular Disease

In experiments involving hindlimb ischemia models, mice deficient in Bach1 exhibited enhanced angiogenesis compared to wild-type mice. This suggests that targeting Bach1 could improve outcomes in ischemic conditions through enhanced vascularization .

Potential Side Effects and Considerations

While targeting Bach1 presents numerous therapeutic opportunities, careful consideration must be given to the potential side effects:

- Cell Type-Specific Effects : The expression and function of Bach1 vary significantly across different cell types. Thus, therapies utilizing Bach1 inhibitors must be tailored to specific disease contexts to avoid unintended consequences .

Conclusion and Future Directions

This compound represents a novel approach to modulating critical biological pathways involved in cancer progression, cardiovascular health, and oxidative stress management. Ongoing research will further elucidate its efficacy across various applications and help refine strategies for its clinical use.

Data Summary Table

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibits epithelial-mesenchymal transition | Reduces metastasis |

| Cardiovascular Protection | Enhances angiogenesis | Improves tissue perfusion |

| Oxidative Stress Management | Increases HO-1 expression | Protects against oxidative damage |

Mechanism of Action

Bach1-IN-1 exerts its effects by specifically binding to the BACH1 protein, thereby inhibiting its activity. BACH1 is known to regulate the expression of genes involved in heme homeostasis, oxidative stress response, and cellular metabolism. By inhibiting BACH1, this compound disrupts these regulatory pathways, leading to altered cellular functions and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Target Specificity and Mechanisms

Key Observations :

- This compound uniquely targets transcriptional regulation, whereas ZK53 and Ferulenol act on proteolytic and metabolic pathways, respectively.

- All three compounds exhibit anticancer activity but through distinct mechanisms: this compound modulates stress response, ZK53 triggers apoptosis, and Ferulenol impairs energy production.

Efficacy and Selectivity

Key Observations :

- ZK53 demonstrates high selectivity for HsClpP, while Ferulenol’s dual mechanism broadens its applicability but may reduce specificity.

Key Observations :

- This compound’s mechanism offers a novel approach to diseases linked to oxidative stress dysregulation, but its preclinical profile requires further validation.

- Ferulenol’s broad activity may be advantageous in heterogeneous tumors but poses toxicity risks.

Author Declarations

- Funding: No specific funding reported for this analysis.

- Data Availability : Data synthesized from publicly accessible sources cited above.

Biological Activity

Introduction

Bach1-IN-1 is a small molecule inhibitor targeting the BTB and CNC homology 1 (Bach1) transcription factor, which plays a significant role in various biological processes, including oxidative stress response, cell proliferation, and immune function. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Bach1 functions primarily as a transcriptional repressor by binding to antioxidant response elements (AREs) in gene promoters. It regulates the expression of several genes involved in oxidative stress response, cell cycle control, and apoptosis. Inhibition of Bach1 can lead to:

- Enhanced Antioxidant Response : By inhibiting Bach1, this compound promotes the expression of heme oxygenase-1 (HO-1), a key enzyme that protects against oxidative damage. This is particularly important in conditions like Down syndrome and various cancers where oxidative stress is prevalent .

- Cell Cycle Regulation : this compound can modulate cell proliferation by affecting cyclin-dependent kinases and other cell cycle regulators. Studies have shown that Bach1 influences apoptosis in endothelial cells and smooth muscle cells, indicating its role in vascular health .

- Immune Modulation : The compound may enhance immune responses by promoting the differentiation of macrophages and improving host resistance against infections such as Mycobacterium tuberculosis (Mtb). Bach1 deletion has been linked to increased survival rates and reduced tissue necrosis in Mtb-infected models .

Case Studies

Several studies have highlighted the effects of this compound on various biological systems:

- Cancer Models : In hepatocellular carcinoma models, inhibition of Bach1 led to reduced tumor growth and metastasis. The compound was found to downregulate matrix metalloproteinases (MMPs), which are crucial for cancer invasion .

- Oxidative Stress Conditions : In models of oxidative stress-induced injury, such as sepsis and pulmonary fibrosis, treatment with this compound improved organ function and survival rates by enhancing HO-1 expression and reducing oxidative damage .

- Tuberculosis Resistance : In Mtb-infected mice, genetic ablation of Bach1 resulted in decreased bacterial loads and improved lung pathology. This suggests that inhibiting Bach1 may be a viable strategy for host-directed therapies in tuberculosis .

Data Table

The following table summarizes key findings from studies involving this compound:

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Bach1-IN-1's inhibition of Bach1, and how can researchers validate target specificity?

- Answer : this compound is a small-molecule inhibitor targeting the transcriptional repressor Bach1, which regulates oxidative stress and heme metabolism pathways. To validate its specificity, researchers should combine siRNA-mediated Bach1 knockdown with this compound treatment in parallel experiments. Discrepancies in downstream targets (e.g., HMOX1 expression) between knockdown and inhibitor-treated groups may indicate off-target effects. Confirmatory assays like chromatin immunoprecipitation (ChIP-seq) can directly measure Bach1-DNA binding inhibition . Dose-response curves across multiple cell lines (e.g., H1703, SK-MES-1) are critical to establish compound selectivity .

Q. What experimental models are optimal for initial evaluation of this compound's biological activity?

- Answer : Prioritize in vitro models with endogenous Bach1 overexpression, such as lung cancer (H1703) or squamous cell carcinoma (SK-MES-1) lines. Use viability assays (MTT/CellTiter-Glo) to quantify IC50 values, paired with qRT-PCR to measure HMOX1 upregulation as a functional biomarker. For in vivo validation, xenograft models with Bach1-overexpressing tumors are recommended. Include controls with Bach1-knockout models to isolate compound-specific effects .

Q. How should researchers optimize dosing concentrations and treatment durations in this compound studies?

- Answer : Conduct time-course experiments (6–72 hours) to assess dynamic changes in Bach1 targets (e.g., NRF2, HMOX1). Use a matrix design testing concentrations from 0.1–50 μM, with EC50 determination via nonlinear regression. Include cycloheximide chase assays to distinguish transcriptional inhibition from protein degradation effects. Statistical validation requires ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions between transcriptional profiling data and functional readouts in this compound studies?

- Answer : Discrepancies may arise from off-target effects or context-dependent Bach1 regulation. Cross-validate RNA-seq findings with proteomic analysis (e.g., Western blot, SILAC) to confirm protein-level changes. Use pathway enrichment tools (e.g., GSEA) to identify confounding pathways. If functional assays (e.g., apoptosis) contradict transcriptional data, employ CRISPR-Cas9 rescue experiments to re-express Bach1 and assess reversibility of effects .

Q. What orthogonal methods are critical for confirming Bach1 target engagement in complex biological systems?

- Answer : Implement cellular thermal shift assays (CETSA) to verify direct binding between this compound and Bach1. Combine this with subcellular fractionation to track inhibitor-induced nuclear-cytoplasmic shuttling of Bach1. For in vivo studies, use PET radiolabeled analogs of this compound to quantify tissue distribution and target occupancy .

Q. What statistical frameworks address heterogeneous responses to this compound across cell populations?

- Answer : Employ mixed-effects models to account for variability in drug uptake or Bach1 expression levels. Cluster analysis (e.g., k-means) can stratify responders vs. non-responders. For dose-response studies under heterogeneous conditions, use Bayesian hierarchical models to estimate EC50 confidence intervals. Sensitivity analyses should test assumptions about Bach1’s role in cell-type-specific resistance mechanisms .

Q. Methodological Guidelines

- Data Reproducibility : Replicate experiments across ≥3 independent batches of compounds to control for synthesis variability. Report purity (HPLC/MS) and storage conditions (e.g., DMSO aliquots at −80°C) to ensure consistency .

- Conflict Resolution : Pre-register hypotheses and analysis plans to mitigate confirmation bias. Use platforms like Zenodo to share raw data (e.g., flow cytometry FCS files) for independent validation .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting. Include power analyses to justify sample sizes and minimize unnecessary subject use .

Properties

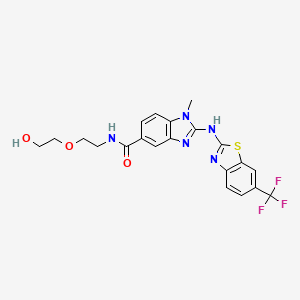

Molecular Formula |

C21H20F3N5O3S |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

N-[2-(2-hydroxyethoxy)ethyl]-1-methyl-2-[[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]benzimidazole-5-carboxamide |

InChI |

InChI=1S/C21H20F3N5O3S/c1-29-16-5-2-12(18(31)25-6-8-32-9-7-30)10-15(16)26-19(29)28-20-27-14-4-3-13(21(22,23)24)11-17(14)33-20/h2-5,10-11,30H,6-9H2,1H3,(H,25,31)(H,26,27,28) |

InChI Key |

BJSHVWKLYLAKTP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)NCCOCCO)N=C1NC3=NC4=C(S3)C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.